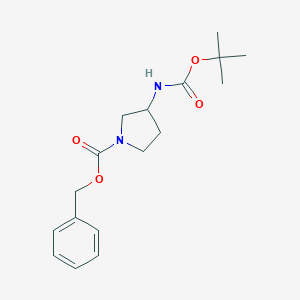

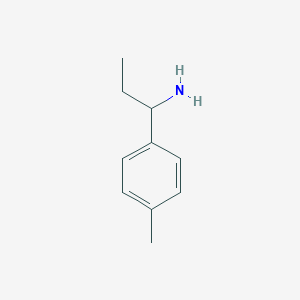

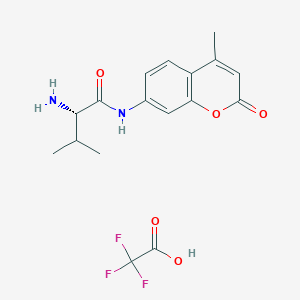

(S)-2-Amino-3-biphenyl-3-yl-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to (S)-2-Amino-3-biphenyl-3-yl-propionic acid often involves complex reactions that aim to introduce specific functional groups and achieve desired stereochemistry. An example includes the synthesis of biphenyl-based amino acids designed to nucleate beta-sheet structure in aqueous solution, highlighting innovative approaches to modifying amino acid backbones for structural studies (Nesloney & Kelly, 1996).

Molecular Structure Analysis

Molecular structure analysis of (S)-2-Amino-3-biphenyl-3-yl-propionic acid derivatives is crucial for understanding their chemical behavior and potential applications. Studies employing DFT and vibrational spectroscopy provide insights into the zwitterionic forms, hydrogen bonding, and electronic properties of related compounds, offering a deeper understanding of their molecular dynamics and interactions (Pallavi & Tonannavar, 2020).

Chemical Reactions and Properties

The chemical reactions and properties of (S)-2-Amino-3-biphenyl-3-yl-propionic acid are influenced by its unique structure. For instance, the introduction of fluorine atoms can significantly affect its reactivity and the formation of hydrogen bonds, as explored in studies on related fluorinated compounds. These investigations shed light on the compound's potential for forming zwitterionic structures and the impact of substituents on its chemical properties (Pallavi & Tonannavar, 2020).

科学的研究の応用

Biochemical Significance and Applications

Amino acids and their derivatives, including compounds structurally similar to (S)-2-Amino-3-biphenyl-3-yl-propionic acid, play critical roles in biochemical pathways and as building blocks of proteins. Their functionalization and incorporation into peptides and proteins have significant implications in studying protein structure, function, and dynamics. For example, the use of unnatural amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) in peptide synthesis allows for the analysis of peptide secondary structure and dynamics through EPR spectroscopy and other physical techniques (Schreier et al., 2012). This highlights the utility of amino acid derivatives in advancing our understanding of biochemical mechanisms and protein engineering.

Pharmacological Research

The exploration of amino acid derivatives extends into pharmacological research, where modifications of these compounds yield potential therapeutic agents. For instance, amino acid functionalization strategies on carbonaceous quantum dots have shown promise for enhancing electronic and optical properties, potentially suitable for drug delivery systems and biomedical imaging applications (Ravi et al., 2021). Such research underscores the importance of amino acid derivatives in developing new medical technologies and treatments.

Environmental and Agricultural Sciences

In agricultural and environmental sciences, amino acid derivatives have been investigated for their role in plant growth, stress response, and as components of environmentally friendly pesticides. The ninhydrin reaction, which reacts with amino acids to form chromophores, has applications across these disciplines for detecting, isolating, and analyzing compounds of interest, illustrating the wide-ranging utility of amino acid analysis in environmental and food research (Friedman, 2004).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-amino-3-(3-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPHIHDDXCFWMS-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-biphenyl-3-yl-propionic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B67980.png)

![2-Aminopyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B67997.png)

![3-[(Cyanoacetyl)amino]benzoic acid](/img/structure/B68005.png)